6-Methoxy-1-methylindolin-2-one
Description
Properties
IUPAC Name |
6-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-9-6-8(13-2)4-3-7(9)5-10(11)12/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDLMBXNGKBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methylindolin-2-one typically involves the following steps:
Starting Materials: The synthesis usually begins with tryptophan or its derivatives as the starting material.
Oxidation: The tryptophan derivative undergoes oxidation to form the corresponding indolin-2-one structure.
Methylation: The indolin-2-one structure is then methylated at the 1st position using methylating agents such as methyl iodide or dimethyl sulfate.
Methoxylation: Finally, the compound is methoxylated at the 6th position using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to form its corresponding hydroxyl derivatives.
Substitution: Substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogenating agents like bromine (Br₂) and iodine (I₂).
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound-3-oxide.
Reduction Products: Reduction can yield compounds such as this compound-3-ol.
Substitution Products: Substitution can yield compounds such as 6-Methoxy-1-ethylindolin-2-one.
Scientific Research Applications
6-Methoxy-1-methylindolin-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methoxy-1-methylindolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indolinone Derivatives
1-Methyl-2-indolinone (CAS 61-70-1)
- Structure : Lacks the 6-methoxy group but shares the 1-methylindolin-2-one core.
- This compound is simpler synthetically but may exhibit weaker binding to targets requiring substituent interactions at the 6-position .
5-Methoxyisoindolin-1-one (CAS 22246-66-8)
- Structure: Isoindolinone core (benzene fused to a five-membered lactam in a different orientation) with a methoxy group at position 3.
- Key Differences: The isoindolinone scaffold alters the spatial arrangement of functional groups. The 5-methoxy substitution may direct chemical reactions to adjacent positions, contrasting with the 6-methoxy orientation in the target compound. Molecular weight: 163.17 g/mol .
Substituted Indoles and Isoindoles
6-Methoxyindole (CAS 54698-11-2)
- Structure : Indole core (benzene fused to pyrrole) with a 6-methoxy group.
- Key Differences: The absence of the lactam ring (present in indolinones) removes hydrogen-bonding capability from the ketone. This reduces polarity and may limit applications in contexts requiring lactam-mediated interactions .
6-Hydroxy-2-methylisoindolin-1-one (CAS 366453-21-6)
- Structure: Isoindolinone core with a hydroxy group at position 6 and a methyl group at position 2.
- Key Differences : The hydroxy group introduces higher polarity and acidity compared to methoxy, affecting solubility and metabolic stability. This compound may undergo faster phase II metabolism (e.g., glucuronidation) .
Methyl-Substituted Analogues
6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid
- Structure : Indazole core (benzene fused to a pyrazole) with 6-methoxy and 2-methyl groups.
- Key Differences : The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The carboxylic acid group increases acidity, making this compound more water-soluble but less membrane-permeable than 6-Methoxy-1-methylindolin-2-one .
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic Effects : The 6-methoxy group in this compound enhances electron density, facilitating interactions with electron-deficient biological targets (e.g., enzyme active sites) .
- Metabolic Stability : Methoxy groups generally confer better metabolic stability compared to hydroxy groups, as seen in comparisons with 6-Hydroxy-2-methylisoindolin-1-one .
- Synthetic Accessibility: Compounds like 1-Methyl-2-indolinone are easier to synthesize but lack the tailored substituent effects of the 6-methoxy analogue .
Biological Activity
6-Methoxy-1-methylindolin-2-one is a compound belonging to the indole family, characterized by its methoxy and methyl substituents. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of the methoxy group at position 6 and the methyl group at position 1 of the indolin-2-one core structure is crucial for its biological activity. The molecular weight of the compound is approximately 174.20 g/mol.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Case Study : In vitro assays showed that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains.
- Research Findings : In comparative studies, this compound exhibited superior antibacterial activity against Gram-positive bacteria when compared to traditional antibiotics like ampicillin .
3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound has been explored in several models.
- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory conditions .
The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity related to neurotransmission and immune response, contributing to its therapeutic effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-1-methylindolin-2-one | Amino group at position 5 | Lacks methyl substitution at position 5 |
| 6-Chloro-1-methylindolin-2-one | Chlorine substituent at position 6 | Different halogen affecting chemical behavior |
| 3-Amino-5-methylindolin-2-one | Amino group at position 3 | Exhibits antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for 6-Methoxy-1-methylindolin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzamides or indole derivatives. For example, cyclization of 2-methylbenzamide with oxidizing agents (e.g., KMnO₄) under acidic conditions can yield the isoindolinone core. Solvents like dimethylformamide (DMF) and catalysts (e.g., Pd/C) enhance cyclization efficiency . Key parameters include:
- Temperature : 80–120°C to avoid side reactions.
- Catalyst Loading : 5–10% Pd/C for optimal turnover.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Table 1: Representative Reaction Conditions
| Precursor | Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Methylbenzamide | KMnO₄ | DMF | 65 | 92 |
| 6-Methoxyindole | CrO₃ | Acetic Acid | 58 | 89 |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6, methyl at N1). IR identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and packing motifs. ORTEP-3 generates graphical representations of molecular geometry .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Screening assays reveal:
- Antimicrobial Activity : MIC values (µg/mL) against S. aureus (32) and E. coli (64) via broth microdilution .
- Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ = 12 µM) using ELISA-based assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). The methoxy group enhances hydrogen bonding with Arg120 .
- DFT Calculations : Gaussian 09 computes electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior. Substituents like methoxy lower the LUMO energy, increasing electrophilicity .
Q. What experimental strategies resolve contradictions in solubility and reactivity data between this compound and its analogs?
- Methodological Answer : Comparative studies with analogs (e.g., 6-Hydroxy- or 6-Chloro-substituted derivatives) isolate substituent effects:
- Solubility : LogP measurements (e.g., 6-Methoxy: LogP = 1.8 vs. 6-Hydroxy: LogP = 0.9) explain differential solubility in polar solvents .
- Reactivity : Hammett plots correlate σ values of substituents with reaction rates (e.g., methoxy’s -I effect slows electrophilic substitution at C5) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
- Methodological Answer :
- Analog Synthesis : Introduce halogens (e.g., Br at C4) or extend the methyl group to ethyl for enhanced lipophilicity .
- Bioassays : Test modified compounds in dose-response models (e.g., IC₅₀ shifts from 12 µM to 8 µM with C4-Br substitution) .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Scale-Up Issues : Exothermic cyclization risks thermal runaway. Solutions include:
- Flow reactors for better temperature control .
- In-line HPLC monitoring to track intermediate formation .
- Yield Optimization : Statistical design (e.g., DoE) identifies critical factors (e.g., catalyst type > solvent polarity) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or cell lines.
- Purity Levels : Impurities >5% (e.g., residual Pd) can artifactually enhance/inhibit activity .
- Solvent Effects : DMSO vs. aqueous buffers alter compound aggregation states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
